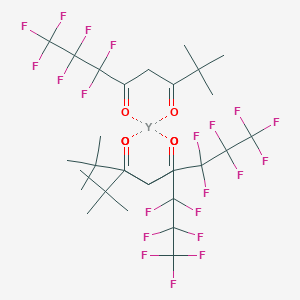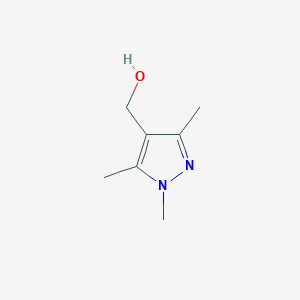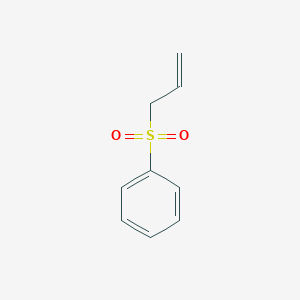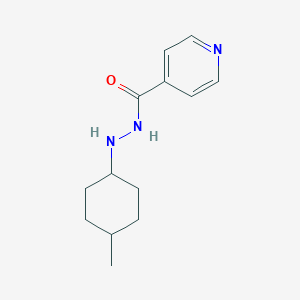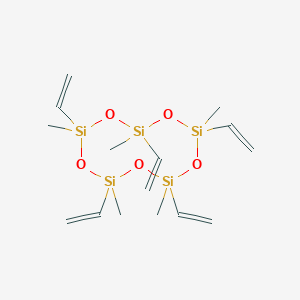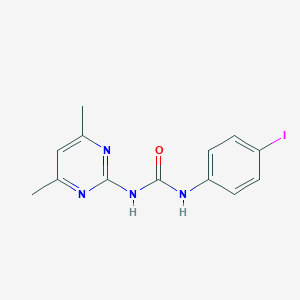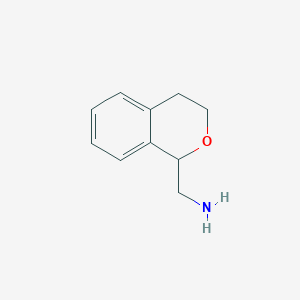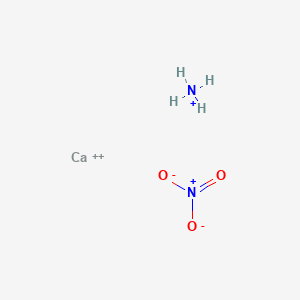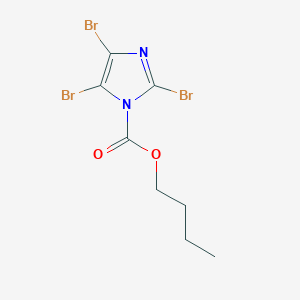
2,4,5-Tribromoimidazole-1-n-butylcarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Tribromoimidazole-1-n-butylcarboxylate (TBIB) is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. TBIB is a halogenated imidazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of bacterial and viral enzymes, such as DNA polymerase and reverse transcriptase.
生化学的および生理学的効果
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the replication of viruses and bacteria. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a template for the synthesis of porous materials with specific properties, such as high surface area and catalytic activity.
実験室実験の利点と制限
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is also relatively easy to synthesize using simple reaction conditions. However, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has some limitations, such as its potential toxicity and limited availability. Researchers should take appropriate safety precautions when handling 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and use alternative compounds if necessary.
将来の方向性
There are several future directions for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate research, including the development of new synthetic methods for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives, the exploration of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's potential applications in other scientific fields, such as energy storage and catalysis, and the investigation of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and toxicity of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives in different biological systems.
合成法
2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be synthesized using different methods, including the reaction of 2,4,5-tribromoimidazole with n-butyl chloroformate or n-butyl bromide. Another method involves the reaction of 2,4,5-tribromoimidazole with butylamine followed by the addition of phosgene. The yield of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
科学的研究の応用
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and molecular cages. In environmental science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential agent for the removal of heavy metal ions from water.
特性
CAS番号 |
15287-51-1 |
|---|---|
製品名 |
2,4,5-Tribromoimidazole-1-n-butylcarboxylate |
分子式 |
C8H9Br3N2O2 |
分子量 |
404.88 g/mol |
IUPAC名 |
butyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C8H9Br3N2O2/c1-2-3-4-15-8(14)13-6(10)5(9)12-7(13)11/h2-4H2,1H3 |
InChIキー |
UXSDUYGMRLQRMS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
正規SMILES |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
その他のCAS番号 |
15287-51-1 |
同義語 |
2,4,5-TBIBC 2,4,5-tribromoimidazole-1-n-butylcarboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



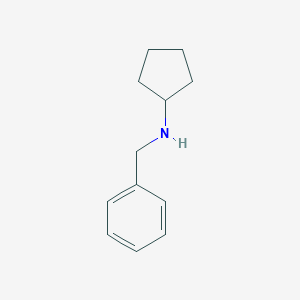
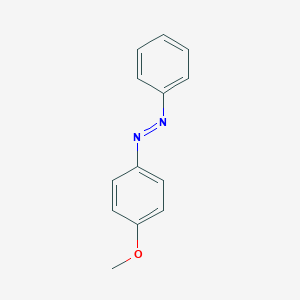

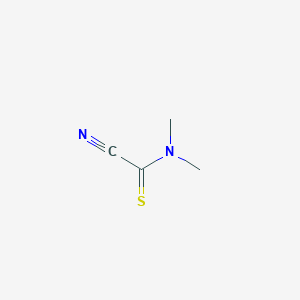
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
